molecular formula C15H20ClN2Rh- B1231786 Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I CAS No. 98716-29-1

Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I

Cat. No. B1231786
CAS RN: 98716-29-1
M. Wt: 366.69 g/mol
InChI Key: AKYNOTAEXIGBRR-PHFPKPIQSA-M
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Description

Molecular Structure Analysis

The molecular structure of “Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I” is not available in the current databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I” are not available in the current databases .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;N-methyl-1-pyridin-2-ylmethanimine;rhodium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.C7H8N2.ClH.Rh/c1-2-4-6-8-7-5-3-1;1-8-6-7-4-2-3-5-9-7;;/h1-2,7-8H,3-6H2;2-6H,1H3;1H;/p-1/b2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYNOTAEXIGBRR-PHFPKPIQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I

CAS RN

98716-29-1
Record name Cyclooctadiene-(2-pyridinalmethylimine)rhodamine I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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